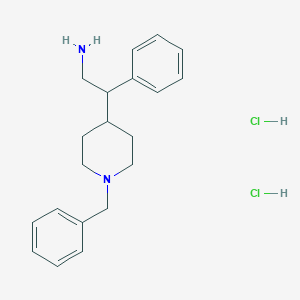

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile” is a compound with the CAS Number: 7254-21-9 . It has a molecular weight of 290.41 . The compound is in powder form and is stored at room temperature . It’s worth noting that the exact compound you asked for, “2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride”, was not found in the search results, so the information provided is for the closest match.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics .

Molecular Structure Analysis

The crystal structure of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” has been determined using single-crystal X-ray diffraction . The compound crystallized with four crystallographically unique molecules in the asymmetric unit, each molecule having a very similar conformation .

Physical And Chemical Properties Analysis

The compound “2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile” has a molecular weight of 290.41 . It is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Properties

- Synthesis and Biological Activities : A study by Gevorgyan et al. (2017) explored the aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone, leading to compounds with anti-inflammatory, analgesic, and peripheral n-cholinolytic activity (Gevorgyan et al., 2017).

Pharmacological Profile

- Sigma Receptor Ligands : Prezzavento et al. (2007) investigated substituted 1-phenyl-2-cyclopropylmethylamines, finding that compounds with 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties showed high affinity for sigma receptor subtypes (Prezzavento et al., 2007).

Catalytic Applications

- Catalytic Hydrogenation : Samardžić and Zrnčević (2012) studied the catalytic hydrogenation of certain compounds, highlighting the efficacy of Pt/C catalysts under various conditions, which is relevant for synthesizing related compounds (Samardžić & Zrnčević, 2012).

Neuropharmacology

- NMDA Receptor Antagonists : Borza et al. (2007) identified compounds derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone as potent NR2B subunit-selective antagonists of the NMDA receptor, which has implications in neuropharmacology (Borza et al., 2007).

Surface Morphology and Catalysis

- Fractal Analysis of Catalyst Surface : Jelčić et al. (2013) conducted a fractal analysis of catalyst surface morphologies, which influences the hydrogenation process of related compounds. This research contributes to understanding the role of catalyst surface structure in chemical reactions (Jelčić et al., 2013).

Organic Chemistry and Polymer Science

- Synthesis of Functional Alkoxyamines : Miura and Yoshida (2002) explored the synthesis of alkoxyamines, relevant for creating star polymers, demonstrating the compound's utility in polymer science (Miura & Yoshida, 2002).

Antimicrobial Activity

- Antimicrobial Studies : Gaonkar, Rai, and Prabhuswamy (2006) synthesized novel oxadiazoles with antimicrobial activity, indicating the potential use of related structures in developing antimicrobial agents (Gaonkar et al., 2006).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Yadav, Sarkar, and Purkait (2015) studied amino acid compounds as inhibitors for steel corrosion in acidic solutions, relevant for industrial applications involving metal protection (Yadav et al., 2015).

Organic Electronics

- Blue OLEDs : Thanikachalam et al. (2017) synthesized blue emitting devices, indicating the use of related compounds in organic electronics and light-emitting diodes (Thanikachalam et al., 2017).

Enzyme Inhibition

- Acetylcholinesterase Inhibitors : Contreras et al. (2001) designed and synthesized pyridazine derivatives acting as AChE inhibitors, relevant in the study of neurodegenerative diseases (Contreras et al., 2001).

Mechanism of Action

Target of Action

The primary target of EN300-7352732 is cholinesterase , an enzyme that plays a crucial role in nerve function . Cholinesterase inhibitors are a major target for drug development in Alzheimer’s disease . The compound also seems to have a stable hydrophobic interaction with the IKKb catalytic pocket .

Mode of Action

EN300-7352732 interacts with its targets by inhibiting their activity. As a cholinesterase inhibitor, it increases endogenous acetylcholine levels, boosting brain cholinergic neurotransmission . The compound’s interaction with the IKKb catalytic pocket suggests it may have IKKb inhibitory properties .

Biochemical Pathways

The compound’s action on cholinesterase affects the cholinergic neurotransmission pathway . By inhibiting cholinesterase, it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . Its interaction with the IKKb catalytic pocket suggests it may also affect pathways related to inflammation and immune response .

Result of Action

The inhibition of cholinesterase by EN300-7352732 leads to increased levels of acetylcholine in the brain, which can enhance cognitive function . Its interaction with the IKKb catalytic pocket suggests it may have anti-inflammatory effects .

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.2ClH/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17;;/h1-10,19-20H,11-16,21H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRLIAVUNQZZBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(CN)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2403106.png)

![3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2403111.png)

![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)

![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)

![N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2403117.png)